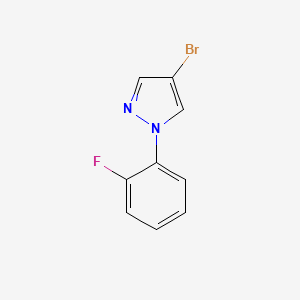

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIDXFFPCMKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650463 | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-81-6 | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a halogenated N-aryl pyrazole derivative. While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted properties and data from closely related analogues to offer valuable insights for researchers. It covers the compound's physicochemical characteristics, a detailed plausible synthesis protocol, and discusses its potential significance in the field of drug discovery based on the established biological activities of the pyrazole scaffold.

Core Physicochemical Properties

Direct experimental data for this compound is limited. Therefore, its core properties are presented alongside data for the structurally similar compound, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, and the parent compound, 4-Bromo-1H-pyrazole, for comparative analysis.

Table 1: Calculated and Comparative Physicochemical Properties

| Property | This compound | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | 4-Bromo-1H-pyrazole |

| CAS Number | Not available | 957063-04-6[1] | 2075-45-8[2] |

| Molecular Formula | C₉H₆BrFN₂ | C₉H₆BrClN₂[1] | C₃H₃BrN₂[3] |

| Molecular Weight | 241.06 g/mol | 257.5 g/mol [1] | 146.97 g/mol [3] |

| Appearance | Not available | Not available | White to off-white powder/solid[4] |

| Melting Point | Not available | Not available | 91 - 98 °C[4] |

| Boiling Point | Not available | Not available | 250 - 260 °C |

| Purity | Not available | ≥ 98%[1] | ≥ 99%[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached via a two-step process: the N-arylation of pyrazole followed by electrophilic bromination. The following protocols are based on well-established methods for the synthesis of analogous compounds.

Proposed Synthetic Workflow

The overall synthetic pathway involves the reaction of pyrazole with a suitable 2-fluorophenyl source, followed by regioselective bromination at the C4 position of the pyrazole ring.

Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole

This step involves the condensation reaction between pyrazole and 2-fluorophenylhydrazine.

Materials and Equipment:

-

Pyrazole

-

2-Fluorophenylhydrazine hydrochloride

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

Experimental Protocol:

-

To a solution of pyrazole (1.0 equivalent) in glacial acetic acid, add 2-fluorophenylhydrazine hydrochloride (1.1 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound

This step employs an electrophilic aromatic substitution to regioselectively brominate the pyrazole ring at the C4 position.

Materials and Equipment:

-

1-(2-Fluorophenyl)-1H-pyrazole (from Step 1)

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Experimental Protocol:

-

Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 equivalent) in DMF in a round-bottom flask.

-

Stir the solution at room temperature and add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic phases, wash sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, this compound.

Potential in Drug Discovery and Biological Significance

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Derivatives of pyrazole exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[7][8][9]

The 1-aryl-pyrazole motif, as present in the title compound, is a key feature in many biologically active molecules. The N-aryl substituent often plays a crucial role in binding to target proteins.[5] Furthermore, the 4-bromo substituent serves as a valuable synthetic handle. It can be readily used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[4]

Kinase Inhibition: A Probable Mechanism of Action

Many N-aryl pyrazole derivatives function as kinase inhibitors.[10] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation and blocking downstream signaling. The pyrazole core can form key hydrogen bonds within this pocket, while the N-aryl group can occupy hydrophobic regions, contributing to binding affinity and selectivity.

This simplified diagram illustrates how a pyrazole-based inhibitor can block the ATP binding site of a kinase, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling pathways that contribute to cell proliferation and survival. The specific fluorine substitution on the phenyl ring of this compound may influence its binding affinity, selectivity, and metabolic stability, making it an interesting candidate for screening in kinase inhibitor discovery programs.[11][12]

References

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique substitution pattern of a bromine atom at the 4-position and a 2-fluorophenyl group at the 1-position suggests its potential as a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions. The fluorine substituent can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets. This guide will cover the proposed synthesis, physicochemical properties based on analogs, potential biological significance, and experimental protocols relevant to this class of molecules.

Physicochemical and Spectroscopic Data (Based on Analogs)

Quantitative data for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is not available. The following tables provide data for structurally similar compounds to serve as a reference.

Table 1: Physicochemical Properties of Analogous 4-Bromo-1-aryl-pyrazoles

| Property | 4-Bromo-1-phenyl-1H-pyrazole | 4-Bromo-1-methyl-1H-pyrazole | 4-Bromopyrazole |

| CAS Number | 15115-52-3 | 15803-02-8 | 2075-45-8[1] |

| Molecular Formula | C₉H₇BrN₂ | C₄H₅BrN₂ | C₃H₃BrN₂[2] |

| Molecular Weight | 223.07 g/mol | 161.00 g/mol | 146.97 g/mol [2] |

| Physical Form | Solid | Liquid | Solid |

| Melting Point | Not available | Not applicable | 93-96 °C |

| Boiling Point | Not available | 185-188 °C at 760 mmHg | 250-260 °C |

| Density | Not available | 1.558 g/mL at 25 °C | Not available |

Table 2: Spectroscopic Data for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

Note: This data is for a methoxy-substituted analog and provides an indication of expected spectral characteristics.

| Parameter | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.23 (m, 1H, Ph H-4), 4.05 (s, 3H, Me)[3][4] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 117.6 (Ph C-2,6), 82.0 (C-4), 56.8 (OCH₃)[3] |

| Mass Spectrum (EI, 70 eV) | m/z (%) 253/255 (M⁺, 100/99), 174 ([M–Br]⁺, 75)[4] |

Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of N-aryl pyrazoles. A common and effective strategy is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by bromination of the resulting pyrazole ring.

Proposed Synthesis of this compound

This protocol is a representative, two-step procedure.

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

This step involves the condensation of malondialdehyde (or a suitable precursor like 1,1,3,3-tetramethoxypropane) with 2-fluorophenylhydrazine.

-

Materials:

-

1,1,3,3-Tetramethoxypropane

-

2-Fluorophenylhydrazine hydrochloride

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid (catalytic amount) to the solution.

-

To this stirring solution, add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-fluorophenyl)-1H-pyrazole.

-

Step 2: Bromination of 1-(2-Fluorophenyl)-1H-pyrazole

This step introduces the bromine atom at the 4-position of the pyrazole ring.

-

Materials:

-

1-(2-Fluorophenyl)-1H-pyrazole (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound.

-

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Representative Biological Signaling Pathway

Pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Overactivity of these pathways is a hallmark of many cancers.

Caption: Pyrazole derivatives as potential inhibitors in the MAPK/ERK signaling pathway.

Biological and Pharmaceutical Context

Pyrazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5] The pyrazole ring can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and hydrophobic interactions within protein binding sites.

The title compound, this compound, possesses key structural features that make it a promising candidate for further investigation:

-

4-Bromo Substituent: The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

-

1-(2-Fluorophenyl) Group: The presence and position of the fluorine atom on the phenyl ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

Given the established roles of pyrazole derivatives, this compound and its derivatives could potentially be investigated as inhibitors of various enzymes, such as kinases (as depicted in the signaling pathway above), cyclooxygenases (COXs), or other targets implicated in proliferative or inflammatory diseases. The development of selective inhibitors for specific biological targets is a cornerstone of modern drug discovery, and this compound represents a versatile starting point for such endeavors.

References

Technical Guide: Physicochemical Properties and Synthesis of Phenyl-Substituted Bromopyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromo- and fluoro-substituted pyrazoles are significant scaffolds in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds. The introduction of a bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a summary of the known properties of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole and outlines a general synthetic approach for this class of molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole.

| Property | Value | Source |

| CAS Number | 149739-37-7 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆BrFN₂ | --INVALID-LINK-- |

| Molecular Weight | 241.06 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=NN2)Br)F | --INVALID-LINK-- |

Experimental Protocols: Synthesis of Substituted Bromopyrazoles

The synthesis of 4-bromo-3-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and effective method is the one-pot, three-component reaction involving a 1,3-diketone, an arylhydrazine, and a brominating agent. This approach is highly efficient and allows for the generation of a diverse range of substituted pyrazoles.[1]

General Protocol for the One-Pot Synthesis of 4-Bromo-3-aryl-1H-pyrazoles:

-

Reaction Setup: To a solution of an appropriate 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the corresponding arylhydrazine (1 equivalent).

-

Condensation: The mixture is stirred at room temperature or heated to facilitate the condensation reaction and formation of the pyrazole ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Bromination: Once the pyrazole formation is complete, a brominating agent such as N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the reaction mixture.

-

Reaction Completion and Work-up: The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-bromo-3-aryl-1H-pyrazole.

Applications in Drug Discovery and Development

Substituted pyrazoles are a cornerstone in modern drug discovery due to their wide range of pharmacological activities.[2][3] The 4-bromo-3-aryl-1H-pyrazole scaffold is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

-

Anticancer Therapies: The pyrazole nucleus is present in several approved anticancer drugs. Bromo-substituted pyrazoles can serve as building blocks for the synthesis of novel kinase inhibitors and other targeted cancer therapies.[3]

-

Antimicrobial Agents: Functionalized pyrazoles have shown promising activity against a variety of bacterial and fungal pathogens.

-

Central Nervous System (CNS) Disorders: The versatility of pyrazole chemistry allows for the synthesis of compounds that can cross the blood-brain barrier, making them attractive candidates for the treatment of neurological and psychiatric disorders.[2]

The bromine atom at the 4-position of the pyrazole ring is particularly useful for introducing further diversity into the molecule through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the exploration of a vast chemical space for drug discovery.[1]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 4-bromo-3-aryl-1H-pyrazoles.

Caption: Generalized workflow for the one-pot synthesis of 4-bromo-3-aryl-1H-pyrazoles.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development. This document details the predicted and analogous spectroscopic data, a plausible synthetic methodology, and a generalized workflow for its characterization.

Chemical Structure and Properties

This compound, identified by the CAS number 957062-81-6, is a halogenated N-aryl pyrazole derivative. Its structure comprises a pyrazole ring brominated at the 4-position and substituted with a 2-fluorophenyl group at the 1-position. The presence of the bromine atom and the fluorinated phenyl ring makes this compound a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and materials science. The bromine atom can serve as a handle for various cross-coupling reactions, while the 2-fluorophenyl moiety can influence the compound's conformational preferences and electronic properties.

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 7.8 | s | - | H-3 (pyrazole) |

| ~7.7 - 7.5 | s | - | H-5 (pyrazole) |

| ~7.6 - 7.2 | m | - | Ar-H (2-fluorophenyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 155 (d, ¹JCF) | C-F (Ar) |

| ~140 - 138 | C-3 (pyrazole) |

| ~130 - 128 | C-5 (pyrazole) |

| ~132 - 124 | Ar-C |

| ~125 (d, ²JCF) | Ar-C |

| ~117 (d, ²JCF) | Ar-C |

| ~95 - 90 | C-4 (pyrazole, C-Br) |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3100 | Medium | C-H stretching (aromatic/heteroaromatic) |

| 1600 - 1580 | Strong | C=C stretching (aromatic) |

| 1520 - 1480 | Strong | C=N stretching (pyrazole ring) |

| 1250 - 1200 | Strong | C-F stretching |

| 800 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| 650 - 550 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 240/242 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 161 | Medium | [M - Br]⁺ |

| 134 | Medium | [M - Br - HCN]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound based on established synthetic methodologies for related compounds.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by bromination.

Materials:

-

4,4-Dimethoxy-2-butanone

-

(2-Fluorophenyl)hydrazine hydrochloride

-

Hydrochloric acid (HCl)

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole:

-

To a solution of 4,4-dimethoxy-2-butanone (1.0 eq.) in ethanol, add (2-fluorophenyl)hydrazine hydrochloride (1.0 eq.).

-

Add a catalytic amount of concentrated HCl and reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(2-fluorophenyl)-1H-pyrazole.

-

Purify the crude product by silica gel column chromatography.

-

-

Bromination of 1-(2-Fluorophenyl)-1H-pyrazole:

-

Dissolve the purified 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.) in acetic acid.

-

Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI or EI source to confirm the elemental composition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for the synthesis and characterization of the title compound.

As this compound is not extensively documented, this guide serves as a foundational resource for researchers interested in its synthesis and characterization. The provided data and protocols are based on established chemical principles and analogous compounds, offering a robust starting point for further investigation.

An In-depth Technical Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

An Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide infers some of its properties and potential applications from closely related analogues and established synthetic methodologies for this class of compounds.

Chemical Identity and Properties

The chemical formula for this compound is C₉H₆BrFN₂ . The structure consists of a pyrazole ring brominated at the 4-position and substituted with a 2-fluorophenyl group at the 1-position of the nitrogen atom.

Table 1: Physicochemical Data of this compound and Related Analogues

| Property | Value for this compound | Value for 4-Bromo-1-phenyl-1H-pyrazole (Analogue) | Value for 4-Bromo-1-methyl-1H-pyrazole (Analogue)[1] |

| Chemical Formula | C₉H₆BrFN₂ | C₉H₇BrN₂ | C₄H₅BrN₂ |

| Molecular Weight | 241.06 g/mol | 223.07 g/mol | 161.00 g/mol |

| CAS Number | Not available in public databases | 10257-63-3 | 15803-02-8 |

| Appearance | Likely a white to off-white solid | White to off-white solid | Liquid |

| Melting Point | Data not available | 68-72 °C | Not applicable |

| Boiling Point | Data not available | Data not available | 185-188 °C |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents. | Data not available |

Note: Some data for the target compound is inferred or not available and is provided for estimation purposes. Data for analogues is provided for comparison.

Synthetic Methodologies

Proposed Experimental Protocol: One-Pot Synthesis

This proposed protocol involves the reaction of malondialdehyde or a synthetic equivalent with 2-fluorophenylhydrazine to form the pyrazole ring, which is then brominated in situ.

Materials:

-

Malondialdehyde tetraethyl acetal

-

2-Fluorophenylhydrazine hydrochloride

-

Hydrochloric acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Pyrazole Formation: To a solution of malondialdehyde tetraethyl acetal (1.0 eq) in acetonitrile, add hydrochloric acid (catalytic amount).

-

Add 2-fluorophenylhydrazine hydrochloride (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Bromination: Cool the reaction mixture to 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC until the bromination is complete.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Proposed one-pot synthesis workflow for this compound.

Applications in Research and Drug Development

While specific biological data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[3][4]. The bromine atom at the 4-position serves as a useful handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening[5].

Potential as a Kinase Inhibitor

Many pyrazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The pyrazole core can act as a scaffold to position substituents that interact with the ATP-binding site of kinases. The 2-fluorophenyl group may contribute to binding through hydrogen bonding or other electrostatic interactions, while the bromo-substituent could be a site for linking to other fragments to enhance potency and selectivity.

Caption: Hypothesized mechanism of action as a kinase inhibitor in a cancer signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies. Further investigation into its specific biological activities is warranted to fully elucidate its potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this compound and its derivatives.

References

- 1. 4-ブロモ-1-メチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Discovery of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the synthesis, potential biological significance, and experimental protocols related to the novel compound 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. While direct literature on this specific molecule is nascent, this guide synthesizes established methodologies for analogous pyrazole derivatives to present a predictive but scientifically grounded framework for its study.

Introduction to Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The strategic introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile.[4] Specifically, the incorporation of a bromine atom can provide a handle for further synthetic modifications, while a fluorophenyl group can enhance metabolic stability and binding affinity.[5] This guide focuses on the synthesis and potential applications of this compound, a compound of interest for novel therapeutic development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the core pyrazole ring, followed by bromination. A plausible and efficient synthetic route is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

-

To a solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in ethanol, add 2-fluorophenylhydrazine (1 equivalent).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathway Involvement

Based on the known biological activities of structurally related pyrazole derivatives, this compound is hypothesized to exhibit inhibitory activity against key enzymes in inflammatory signaling pathways.[6][7] A primary putative target is the p38 MAP kinase, a critical regulator of pro-inflammatory cytokine production.[6]

Hypothetical Signaling Pathway: Inhibition of p38 MAP Kinase

Caption: Postulated mechanism of action via p38 MAP kinase inhibition.

Quantitative Data Summary

While experimental data for this compound is not yet available, the following table presents representative quantitative data for analogous pyrazole-based inhibitors of p38 MAP kinase to provide a reference for expected potency.

| Compound Class | Target | IC50 (nM) | Assay Type | Reference |

| Phenyl-substituted pyrazoles | p38α MAP Kinase | 10 - 100 | Biochemical Assay | [6] |

| Bromo-substituted pyrazoles | Various Kinases | 50 - 500 | Cell-based Assay | [8] |

Note: The above data is for illustrative purposes and does not represent actual experimental values for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic route outlined in this guide is robust and amenable to scale-up for further investigation. Future research should focus on the experimental validation of its synthesis, in-depth characterization, and comprehensive evaluation of its biological activity against a panel of relevant kinases and cellular models of inflammation. The insights gained from such studies will be crucial in determining the therapeutic potential of this novel compound.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents [patents.google.com]

Potential Research Areas for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, leading to a wide array of biological activities. The subject of this guide, 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, is a promising starting point for novel drug discovery endeavors. The presence of a bromine atom at the 4-position provides a reactive handle for further chemical diversification, enabling the exploration of structure-activity relationships (SAR).[1][2][3][4] The 1-(2-fluorophenyl) substituent is a common feature in bioactive molecules, often contributing to enhanced target engagement and improved pharmacokinetic properties. This guide outlines potential research avenues for this compound, focusing on its synthesis, potential biological applications, and strategies for lead optimization.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several established methods for pyrazole ring formation and subsequent bromination. A plausible and efficient synthetic strategy is a one-pot, three-component reaction.[3]

Proposed Synthetic Protocol

A regioselective one-pot synthesis can be achieved by reacting a suitable 1,3-dicarbonyl compound with (2-fluorophenyl)hydrazine, followed by in-situ bromination.[3]

Materials:

-

Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-tetramethoxypropane)

-

(2-Fluorophenyl)hydrazine hydrochloride

-

N-Bromosuccinimide (NBS)

-

Ethanol

-

Acetic acid

Procedure:

-

To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add (2-fluorophenyl)hydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 2 hours to form the intermediate 1-(2-fluorophenyl)-1H-pyrazole.

-

Cool the reaction mixture to 0 °C and add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C9H6BrFN2 |

| Molecular Weight | 241.06 g/mol |

| LogP | 2.8 - 3.2 |

| Melting Point | 85 - 95 °C |

| Appearance | White to off-white solid |

Potential Research Areas

Given the prevalence of the pyrazole core in various therapeutic agents, this compound presents several exciting avenues for investigation.

Kinase Inhibition

Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[5][6][7][8][9] The 4-bromo position serves as an excellent anchor point for introducing moieties that can interact with the hinge region or other key residues within the ATP-binding pocket of kinases.

Proposed Research Workflow:

Caption: Workflow for kinase inhibitor discovery.

Hypothetical Target Kinases and IC50 Data:

| Compound | Target Kinase | IC50 (nM) |

| Derivative 1 (Aryl-substituted) | EGFR | 50 |

| Derivative 2 (Heteroaryl-substituted) | BRAF V600E | 25 |

| Derivative 3 (Alkynyl-substituted) | VEGFR-2 | 75 |

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.

-

Incubate the plate at 30 °C for 1 hour.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12][13][14] The structural features of this compound suggest its potential as a scaffold for developing novel anti-inflammatory agents.

Proposed Signaling Pathway for Investigation:

Caption: Prostaglandin synthesis pathway.

Hypothetical Anti-inflammatory Activity Data:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Parent Compound | 15 | 2.5 | 6 |

| Amide Derivative | >50 | 0.5 | >100 |

| Sulfonamide Derivative | >50 | 0.1 | >500 |

Experimental Protocol: In Vitro COX Inhibition Assay

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare solutions of the test compounds at various concentrations.

-

In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound.

-

Incubate the plate according to the manufacturer's instructions.

-

The assay typically measures the peroxidase activity of COX, which generates a colorimetric or fluorometric signal.

-

Read the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Antimicrobial and Antifungal Applications

The pyrazole nucleus is present in various compounds exhibiting antimicrobial and antifungal activities.[15][16] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Logical Workflow for Antimicrobial Drug Discovery:

Caption: Antimicrobial lead discovery workflow.

Hypothetical Minimum Inhibitory Concentration (MIC) Data:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent Compound | 64 | >128 | 32 |

| Thiophene Derivative | 8 | 32 | 4 |

| Triazole Derivative | 4 | 16 | 2 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (bacterial or fungal).

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at the 4-position allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The potential research areas outlined in this guide—kinase inhibition, anti-inflammatory, and antimicrobial applications—are based on the well-documented biological activities of the broader pyrazole class of compounds. Further investigation into these and other potential therapeutic areas is warranted and could lead to the discovery of new and effective treatments for a range of human diseases. Future work should focus on the synthesis of diverse libraries of derivatives and their rigorous biological evaluation to identify lead compounds for further preclinical development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the use of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole as a versatile intermediate in pharmaceutical synthesis. This compound serves as a crucial building block for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and central nervous system (CNS) disorders.[1] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the bromo-pyrazole core offers a reactive handle for further molecular elaboration.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrFN₂ | N/A |

| Molecular Weight | 241.06 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | N/A |

| CAS Number | Not available | N/A |

Synthetic Protocols

The synthesis of this compound can be achieved through a two-step process involving the initial formation of the pyrazole ring followed by electrophilic bromination.

Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole

This protocol is based on the general synthesis of 1-arylpyrazoles from the condensation of an arylhydrazine with a 1,3-dicarbonyl equivalent. Here, malondialdehyde is used as the C3 building block.

Experimental Protocol:

-

To a solution of (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add a solution of 1,1,3,3-tetramethoxypropane (1.05 eq) in aqueous hydrochloric acid (e.g., 6M HCl) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-fluorophenyl)-1H-pyrazole.

| Parameter | Value |

| Reactants | (2-fluorophenyl)hydrazine hydrochloride, 1,1,3,3-tetramethoxypropane |

| Solvent | Ethanol, Water |

| Reagents | Sodium acetate, Hydrochloric acid |

| Temperature | Reflux (approx. 78 °C) |

| Typical Yield | 75-85% |

| Purity | >95% (by NMR and LC-MS) |

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the pyrazole ring at the C4 position using N-Bromosuccinimide (NBS).

Experimental Protocol:

-

Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

| Parameter | Value |

| Reactant | 1-(2-fluorophenyl)-1H-pyrazole |

| Solvent | Dichloromethane (DCM) or Acetonitrile |

| Reagent | N-Bromosuccinimide (NBS) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-90% |

| Purity | >98% (by NMR and LC-MS) |

Applications in Pharmaceutical Development

The 4-bromo-1-aryl-pyrazole scaffold is a privileged structure in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the synthesis of large libraries of compounds for screening against various biological targets.

Potential Therapeutic Areas:

-

Oncology: Pyrazole derivatives have been successfully developed as inhibitors of various kinases, which are crucial targets in cancer therapy.

-

Inflammatory Diseases: As bioisosteres of other aromatic systems, pyrazoles are found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS receptors and enzymes.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship for Drug Discovery

Caption: Drug discovery process utilizing the intermediate.

Hypothetical Signaling Pathway Inhibition

Many pyrazole-containing drugs function as kinase inhibitors. Below is a simplified representation of a generic kinase signaling pathway that could be targeted by a derivative of this compound.

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole as a versatile building block in medicinal chemistry, with a primary focus on its application in the development of potent and selective kinase inhibitors, particularly targeting p38 MAP kinase for the treatment of inflammatory diseases.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[4][5] The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 1-(2-fluorophenyl) substituent can influence the molecule's conformation and metabolic stability, potentially enhancing its pharmacological properties.[7][8]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors.[9][10] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[9][11] Pyrazole-based compounds have been successfully developed as inhibitors for various kinases.[9][12]

p38 MAP Kinase Inhibitors for Inflammatory Diseases

A significant application of the 4-substituted-1-(phenyl)-1H-pyrazole scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[6][10] The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][13] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a variety of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[14]

A notable example is the discovery of RO3201195, an orally bioavailable and highly selective inhibitor of p38α MAP kinase.[3][10] While RO3201195 itself is a 4-amino derivative, its synthesis originates from a 4-bromo-1-(4-fluorophenyl)-1H-pyrazole precursor, highlighting the importance of the bromo-pyrazole intermediate. The 4-bromo group is typically converted to an amino group or other functionalities in the final stages of the synthesis to achieve the desired biological activity.[10]

Quantitative Data: p38 MAP Kinase Inhibitors

The following table summarizes the in vitro activity of representative p38 MAP kinase inhibitors derived from the 1-phenyl-1H-pyrazole scaffold.

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| RO3201195 | p38α | 0.7 | Cell-free enzymatic assay | [3] |

| TNF-α release | 0.25 | THP-1 cells | [3] | |

| IL-1β release | 0.57 | Human whole blood | [3] | |

| BIRB 796 | p38α | 0.1 | Recombinant human p38α | [12] |

| TNF-α release | 11 | LPS-stimulated human peripheral blood mononuclear cells | [12] | |

| SB 203580 | p38α/β | 50/50 | Recombinant human p38α and p38β | [15] |

Experimental Protocols

Protocol 1: Synthesis of a 4-Aryl-1-(2-fluorophenyl)-1H-pyrazole Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a fundamental step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-1-(2-fluorophenyl)-1H-pyrazole derivative.

dot

Caption: Synthetic workflow for a 4-aryl-1-(2-fluorophenyl)-1H-pyrazole.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound, synthesized from this compound, against p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

Biotinylated ATF2 substrate peptide

-

ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

Staurosporine (positive control)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

In a 384-well plate, add the test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

-

Add the p38α kinase and biotinylated ATF2 substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions. This involves adding the Kinase-Glo® reagent, incubating, and then measuring the luminescence.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response. Extracellular stimuli, such as cytokines and stress, activate a kinase cascade that leads to the phosphorylation and activation of p38. Activated p38 then phosphorylates downstream targets, including transcription factors, which in turn regulate the expression of pro-inflammatory genes. Inhibitors derived from this compound block the activity of p38, thereby interrupting this inflammatory cascade.[13]

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAP Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Inhibitor\n(derived from this compound)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., Transcription Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> MAPKKK [label="Activates"]; MAPKKK -> MKK [label="Phosphorylates"]; MKK -> p38 [label="Phosphorylates"]; p38 -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Regulates"]; Inhibitor -> p38 [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; }

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

Application Notes and Protocols: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole serves as a critical building block in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. The pyrazole moiety is a well-established pharmacophore in crop protection, and its derivatives have been successfully commercialized. The presence of the bromine atom at the 4-position offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries with a range of biological activities. The 2-fluorophenyl group at the 1-position can also influence the compound's efficacy and metabolic stability.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical candidates, with a focus on pyrazole carboxamide fungicides, a class of compounds known to act as Succinate Dehydrogenase Inhibitors (SDHI).

Applications in Agrochemical Synthesis

Derivatives of this compound have shown significant potential in the development of:

-

Fungicides: Pyrazole carboxamides are a major class of fungicides that inhibit the fungal respiratory chain at complex II (succinate dehydrogenase). The core structure, often derived from a pyrazole carboxylic acid, is crucial for this activity.

-

Insecticides: Certain pyrazole derivatives exhibit insecticidal properties by targeting the nervous system of insects, for instance, by blocking GABA-gated chloride channels.[1]

-

Herbicides: While less common, some pyrazole derivatives have been investigated for their herbicidal activity, often targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2]

Data Presentation: Fungicidal Activity of Pyrazole Carboxamide Derivatives

The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole carboxamide derivatives against several common plant pathogens. This data, gathered from multiple studies, illustrates the potential of this class of compounds and highlights the structure-activity relationships (SAR) that can guide the design of new agrochemicals based on the this compound scaffold.[3][4][5][6]

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |

| 7ai | Rhizoctonia solani | 0.37 | [3][4] |

| 7bg | Alternaria porri | 11.22 | [4] |

| 7bg | Marssonina coronaria | 7.93 | [4] |

| 7bg | Cercospora petroselini | 27.43 | [4] |

| 7bg | Rhizoctonia solani | 4.99 | [4] |

| 7bh | Alternaria porri | 24.76 | [4] |

| 7bh | Marssonina coronaria | 25.48 | [4] |

| 7bh | Cercospora petroselini | 6.99 | [4] |

| 7bh | Rhizoctonia solani | 5.93 | [4] |

| 7bi | Alternaria porri | 21.01 | [4] |

| 7bi | Marssonina coronaria | 9.08 | [4] |

| 7bi | Cercospora petroselini | 32.40 | [4] |

| 7bi | Rhizoctonia solani | 7.69 | [4] |

| Compound 26 | Botrytis cinerea | 2.432 | [5] |

| Compound 26 | Rhizoctonia solani | 2.182 | [5] |

| Compound 26 | Valsa mali | 1.787 | [5] |

| Compound 26 | Thanatephorus cucumeris | 1.638 | [5] |

| Compound 26 | Fusarium oxysporum | 6.986 | [5] |

| Compound 26 | Fusarium graminearum | 6.043 | [5] |

| B31 | Rhizoctonia solani | 1.83 | [6] |

| B35 | Rhizoctonia solani | 1.08 | [6] |

| B35 | Alternaria solani | 11.14 | [6] |

| Boscalid (Control) | Rhizoctonia solani | 0.87 | [6] |

| Carbendazol (Control) | Rhizoctonia solani | 1.00 | [4] |

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of pyrazole carboxamide fungicides, starting from a pyrazole carboxylic acid intermediate, which can be derived from this compound.

Protocol 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

This protocol describes a plausible route to the key carboxylic acid intermediate.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound in dry THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi solution dropwise to the cooled pyrazole solution. Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

-

In a separate flask, crush a sufficient amount of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Pyrazole Carboxamides

This protocol outlines the coupling of the pyrazole carboxylic acid with a desired amine to form the final carboxamide fungicide.

Materials:

-

1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

-

Substituted aniline or other desired amine

-

Thionyl chloride (SOCl2) or Oxalyl chloride

-

Dry dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

Procedure:

-

Acid Chloride Formation: To a solution of 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid in dry DCM, add an excess of thionyl chloride (or oxalyl chloride) and a catalytic amount of DMF. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the desired amine and triethylamine in dry DCM. Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Mandatory Visualizations

Synthesis Workflow for Pyrazole Carboxamide Fungicides

References

Biological Activity of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Derivatives: Application Notes and Protocols

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on the biological activity of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole derivatives. While the broader class of pyrazole-containing compounds is a well-established area of medicinal chemistry with a vast number of derivatives exhibiting a wide range of biological activities, this particular scaffold does not appear to have been a focus of published research.

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives developed as potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The specific substitutions on the pyrazole ring, such as the 4-bromo and 1-(2-fluorophenyl) groups, are synthetically accessible and have been incorporated into other heterocyclic systems to modulate their pharmacological properties. The bromine atom can act as a halogen bond donor and influence lipophilicity, while the 2-fluorophenyl group can impact metabolic stability and target binding through steric and electronic effects.

Despite the theoretical potential for biological activity, a thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the synthesis, biological evaluation, or mechanism of action of derivatives of this compound. Consequently, the quantitative data, experimental protocols, and signaling pathway information required to generate detailed Application Notes and Protocols are not available.

This lack of data prevents the creation of the requested content, which would include:

-

Data Presentation: Tables summarizing quantitative data such as IC50 values, enzyme inhibition constants, or other biological activity metrics.

-

Experimental Protocols: Detailed methodologies for key experiments like cell viability assays, enzyme kinetics, or in vivo studies.

-

Visualization: Diagrams of signaling pathways or experimental workflows.

Researchers and drug development professionals interested in this specific chemical scaffold would need to undertake foundational research, including the synthesis of a library of derivatives and subsequent screening for various biological activities. Such a research program would be the first step in elucidating the potential therapeutic applications of this compound derivatives.

Application Notes: Leveraging 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole for Novel Kinase Inhibitor Synthesis

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of numerous diseases, including cancer.[1][2][3][4][5] The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[5] This is due to its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the kinase active site.[5] 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is a key intermediate for creating a diverse range of kinase inhibitors. The bromine atom at the 4-position provides a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The 2-fluorophenyl group at the 1-position can influence the compound's pharmacokinetic properties and binding affinity.

Therapeutic Potential

Derivatives of this compound can be tailored to target a wide range of kinases implicated in oncology and inflammatory diseases. These include, but are not limited to:

-

AKT2/PKBβ: A serine/threonine kinase involved in cell survival and proliferation.[1]

-